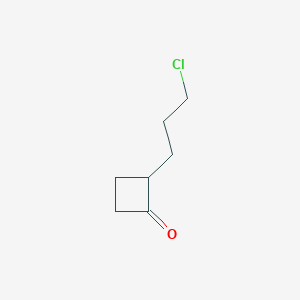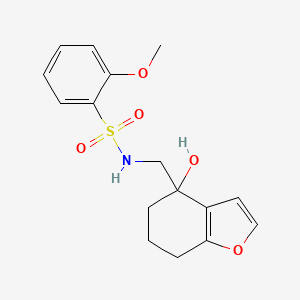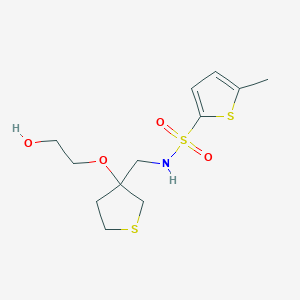![molecular formula C20H23ClN4O B3009622 N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine CAS No. 866042-43-5](/img/structure/B3009622.png)
N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . It also has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the tert-butyl group suggests that the compound might have some steric hindrance in reactions .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name and would involve a pyrimidine ring attached to an isoxazole ring via a methylene bridge. The pyrimidine ring carries a chlorine and an ethyl group, while the isoxazole ring carries a phenyl ring substituted with a tert-butyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. Factors like polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Insecticidal and Acaricidal Activities
- N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine derivatives have been studied for their insecticidal and acaricidal properties. For instance, some compounds within this class demonstrated remarkable insecticidal activity against Aphis fabae and Tetranychus cinnabarinus, with certain derivatives showing superior activity compared to commercial insecticides like imidacloprid (Zhang et al., 2019).
Chemical Synthesis and Structural Studies
- Research has been conducted on the synthesis and structural characterization of similar compounds. This includes studies on hydrogen-bonding patterns and crystal structures, providing insights into the molecular arrangements and interactions of these compounds (López et al., 2010).
Interaction with Other Chemicals
- The interaction of related pyrimidine compounds with various reagents, such as glycine esters, has been explored. These studies aim to understand the chemical reactions and potential applications of these compounds in synthesis (Zinchenko et al., 2018).
Application in Polymer Science
- Some derivatives have been studied for their application in polymer science, such as in the synthesis of fluorinated polyimides. These studies explore the properties of these polymers, such as solubility, thermal stability, and electrochromic behavior (Yang et al., 2006).
Medicinal Chemistry Applications
- While avoiding details on drug use, dosage, and side effects, it's noteworthy that similar compounds have been synthesized and evaluated for potential antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).
作用機序
Target of Action
Similar compounds have been reported to inhibit the induction of nitric oxide synthase (inos), thereby preventing the overproduction of nitric oxide (no) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by forming a covalent bond, leading to inhibition of the target’s activity .
Biochemical Pathways
Inhibition of inos could potentially affect the nitric oxide pathway, leading to a decrease in nitric oxide production .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of inos could potentially lead to a decrease in nitric oxide production, which could have various downstream effects depending on the specific cellular context .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2-oxazol-4-yl]methyl]-5-chloro-6-ethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-5-16-17(21)19(24-12-23-16)22-10-14-11-26-25-18(14)13-6-8-15(9-7-13)20(2,3)4/h6-9,11-12H,5,10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSWUBWETYWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CON=C2C3=CC=C(C=C3)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
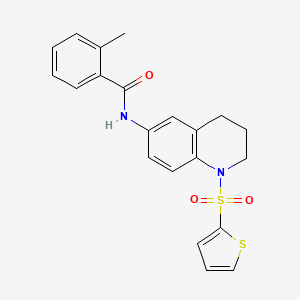
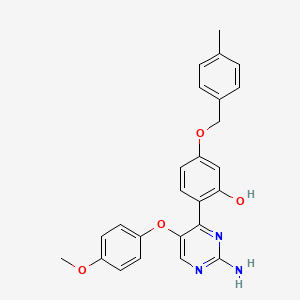

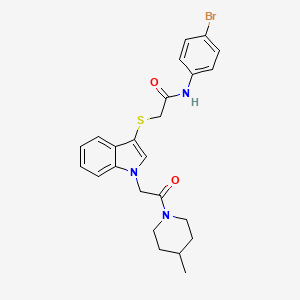
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)
